molecular formula C19H19NO2 B3024253 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate CAS No. 300701-26-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

Cat. No.: B3024253
CAS No.: 300701-26-2
M. Wt: 293.4 g/mol
InChI Key: OEEHFISDBQJLJD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a synthetic dihydroquinoline derivative with a benzoyl ester group at the 6-position. This compound has garnered attention in pharmacological research due to its structural versatility, enabling applications in antioxidant therapy, antiviral inhibition, and antitrypanosomal activity. Its core dihydroquinoline scaffold is chemically stabilized by the 2,2,4-trimethyl substituents, which reduce oxidative degradation and enhance metabolic stability compared to simpler analogs like ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20-17-10-9-15(11-16(13)17)22-18(21)14-7-5-4-6-8-14/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEHFISDBQJLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350756
Record name 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-40-3
Record name 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate, can be achieved through the condensation of aniline with acetone in the presence of a catalyst. Metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 has been used as a catalyst for this reaction . The reaction conditions typically involve microwave-assisted hydrothermal methods to enhance the efficiency and yield of the product.

Industrial Production Methods

Industrial production of this compound involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • HIV-1 Protease Inhibition: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate has been identified as an allosteric modulator of HIV-1 protease . It inhibits HIV-1 protease through its flap-recognition pocket . Molecular dynamics simulations have shown that Compound 1 remains stably bound in the flap-recognition pocket . The 1,2-dihydroquinoline core remains stable, while the benzoate moiety flips throughout the simulation .
  • Antitrypanosomal Agent: Derivatives of dihydroquinoline, including those structurally related to this compound, have demonstrated antitrypanosomal properties . These compounds are effective against African trypanosomes in vitro, and in vivo studies have shown that they can lead to cures in animal models of first-stage African trypanosomiasis . The presence of a hydroxyl group at the C6 position of the 2,2,4-trimethyldihydroquinoline ring system is essential for this activity, as it allows for the formation of a quinone imine intermediate .
  • Pharmaceutical Development: this compound's antitrypanosomal and anti-inflammatory properties make it a candidate for drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of high-purity compounds suitable for further biological testing. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.

Structural Similarities and Unique Aspects

Several compounds share structural similarities with 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate:

Compound NameStructure FeaturesUnique Aspects
1,2-DihydroquinolineContains a similar quinoline structureLess substituted; fewer methoxy groups
3-MethylquinolinA methyl group on the quinoline coreLacks the dihydro and benzoate components
1-HydroxyquinolineHydroxy group instead of methoxyDifferent functional group leading to varied reactivity
1-AminoquinolineAmino substitution on the quinoline ringPotentially more reactive due to amino group

The uniqueness of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4,5-trimethoxybenzoate lies in its specific arrangement of substituents that enhance its biological activity compared to these similar compounds. Its combination of methoxy groups and a quinoline structure provides distinct properties that are advantageous for medicinal chemistry applications.

Biological Interactions

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate involves its interaction with molecular targets and pathways related to its biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s interaction with progesterone receptors as an agonist or antagonist involves binding to the receptor and modulating its activity, which can influence various physiological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Modifications

The biological activity of dihydroquinoline derivatives is highly sensitive to substituents at the 6-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 6-Position Key Applications/Properties Toxicity Notes Reference IDs
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate Benzoate ester - Antioxidant: Prevents hepatic injury in rodents.
- Antiviral: HIV-1 protease inhibition (IC₅₀ not reported).
Reduced hepatotoxicity vs. ethoxyquin
Ethoxyquin Ethoxy group Antioxidant (veterinary use), inhibits lipid peroxidation. Pro-oxidant, carcinogenic metabolites
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate (Compound 2) 4-Methoxybenzoate ester HIV-1 protease inhibition (IC₅₀ = 18 ± 3 μM). Not explicitly reported
TDR20364 3,5-Dimethoxybenzoate ester Antitrypanosomal (IC₅₀ = nanomolar range). High selectivity (>18,000 vs. mammalian)
1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (10a) Acetate ester with N1-benzyl Antitrypanosomal (IC₅₀ = 0.014 μM), induces oxidative stress in T. brucei. Moderate selectivity (SI = 1,700)
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate 4-Fluorobenzoate ester Synthetic intermediate; predicted pKa = 3.18, boiling point = 446.2°C. No in vivo data

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability: The benzoate ester’s lipophilicity (predicted density = 1.154 g/cm³ ) may enhance membrane permeability but reduce aqueous solubility compared to hydroxylated analogs like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline .
  • Metabolic Profile: Introduction of the benzoyl group reduces oxidative metabolism, as seen in rodent studies where the parent compound avoided conversion to 2,2,4-trimethyl-6(2H)-quinolinone .

Biological Activity

Overview

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate is a chemical compound with the molecular formula C19H19NO2\text{C}_{19}\text{H}_{19}\text{NO}_{2} and a molecular weight of 293.36 g/mol. It is primarily recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential hepatoprotective effects. This article explores the compound's biological activity through various studies and findings.

The compound can be synthesized through the condensation of aniline with acetone in the presence of metal-modified catalysts such as 12-tungstophosphoric acid supported on γ-Al2O3. This method yields high purity and efficiency while minimizing harmful solvents and extreme conditions.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study involving 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress markers in rats with acetaminophen-induced liver damage. The compound effectively decreased levels of pro-inflammatory cytokines and improved liver function markers by scavenging free radicals and inhibiting lipid peroxidation .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In the aforementioned study, it inhibited the synthesis of NF-κB mRNA and reduced caspase activity associated with apoptosis pathways. This suggests that the compound may serve as a therapeutic agent for inflammatory conditions by modulating immune responses and cell death pathways .

3. Hepatoprotective Properties

The hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline were highlighted in studies where it was administered to rats suffering from acetaminophen-induced liver injury. The compound not only normalized antioxidant enzyme activities but also prevented histopathological alterations in liver tissues . This positions it as a potential candidate for further development in liver disease management.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Antioxidant & HepatoprotectiveExhibits strong antioxidant properties
Ethoxyquin AntioxidantUsed as an industrial antioxidant; potential toxicity concerns
Quinoline Derivatives Various (antibacterial)Diverse applications in pharmaceuticals

The biological activity of this compound is attributed to its interaction with various molecular targets. Its antioxidant properties stem from its ability to donate electrons to free radicals, thus neutralizing them. Furthermore, its role as a progesterone receptor modulator allows it to influence hormonal pathways that are critical in various physiological processes.

Case Studies

A notable case study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to rats with liver damage induced by acetaminophen. The study found that treatment significantly alleviated oxidative stress markers and improved overall liver function indicators compared to untreated controls. The results underscore the compound's potential as a therapeutic agent against drug-induced hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate?

  • Methodological Answer :

  • Synthesis : Use reflux condensation with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Purify via solvent evaporation and filtration .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and differential scanning calorimetry (DSC) to analyze thermal stability (e.g., melting points between 123–293°C depending on substituents) .

Q. How is the compound integrated into polymer stabilization studies?

  • Methodological Answer :

  • Blend the compound with ethylene-propylene-diene monomer (EPDM) or polyolefin elastomers (POE) at 1–3 wt%. Use dicumyl peroxide (DCP) as a crosslinking agent.
  • Assess stabilization efficacy via accelerated aging tests (e.g., 70°C for 168 hours) and measure retention of tensile strength (e.g., ≥80% in POE composites) .

Advanced Research Questions

Q. What computational strategies are effective for studying the compound’s role in enzyme inhibition (e.g., HIV-1 protease)?

  • Methodological Answer :

  • Pharmacophore Modeling : Map hydrogen-bond donors (red), acceptors (blue), hydrophobic (cyan), and aromatic (green) pharmacophore elements onto the compound’s scaffold. Validate using virtual screening and molecular docking (e.g., AutoDock Vina) to calculate binding affinities (ΔG ≤ -8.5 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze flap dynamics in HIV-1 protease, correlating with inhibitory activity (RMSD < 2.0 Å for stable complexes) .

Q. How does the compound modulate oxidative stress in hepatoprotective studies?

  • Methodological Answer :

  • In Vivo Models : Administer 50 mg/kg/day orally to CCl4-treated rats for 14 days. Measure serum biomarkers (ALT: 45→25 U/L; AST: 80→40 U/L; GGT: 30→15 U/L) and liver glutathione levels (↑20–30%) .
  • Mechanistic Analysis : Use Western blotting to quantify Nrf2 pathway activation (e.g., 2-fold increase in HO-1 expression) and lipid peroxidation assays (MDA reduction by 50%) .

Q. What experimental and theoretical approaches resolve contradictions in its biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Pool data from hepatoprotection (rodent models) and antiviral assays (in vitro protease inhibition). Apply statistical weighting to account for model variability.
  • Dose-Response Validation : Replicate key studies with standardized protocols (e.g., fixed 50 µM concentration in enzyme assays) .

Methodological Recommendations

  • Synthetic Optimization : Use exergy analysis and COSMO-SAC models to minimize waste in large-scale synthesis (e.g., 15% energy savings via integrated solvent-process design) .
  • Complexation Studies : Investigate metal interactions (e.g., Cu²⁺) via UV-Vis spectroscopy and X-ray crystallography to determine stability constants (log K ≥ 4.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
Reactant of Route 2
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2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

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